molecular formula C15H7F17O B12084063 4-(Perfluorooctyl)toluene CAS No. 231291-23-9

4-(Perfluorooctyl)toluene

Cat. No.: B12084063
CAS No.: 231291-23-9
M. Wt: 526.19 g/mol
InChI Key: FZCVHFWDHZCFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Perfluorooctyl)toluene is a fluorinated organic compound with the molecular formula C15H7F17. It is characterized by the presence of a perfluorooctyl group attached to a toluene moiety. This compound is known for its unique properties, including high thermal and chemical stability, as well as its hydrophobic and lipophobic nature. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorooctyl)toluene typically involves the reaction of 4-bromotoluene with perfluorooctyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorooctyl)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The aromatic ring of the toluene moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation Reactions: The methyl group of the toluene moiety can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed under basic or acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include nitro, sulfonic acid, and halogenated derivatives of this compound.

    Oxidation Reactions: Products include 4-(Perfluorooctyl)benzoic acid and 4-(Perfluorooctyl)benzaldehyde.

    Reduction Reactions: Products include 4-(Perfluorooctyl)methylbenzene and other hydrocarbon derivatives.

Scientific Research Applications

4-(Perfluorooctyl)toluene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: The compound is used in the study of fluorinated surfactants and their interactions with biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems due to its unique properties.

    Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 4-(Perfluorooctyl)toluene is primarily related to its fluorinated structure. The perfluorooctyl group imparts hydrophobic and lipophobic properties, which influence its interactions with other molecules. In biological systems, the compound can interact with lipid bilayers and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonate (PFOS)
  • Perfluorooctyl bromide

Comparison

4-(Perfluorooctyl)toluene is unique compared to other similar compounds due to the presence of the toluene moiety, which provides additional reactivity and versatility in chemical reactions. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are primarily used as surfactants, this compound is used in a broader range of applications, including organic synthesis and material science. Additionally, the compound’s hydrophobic and lipophobic properties make it suitable for specialized applications where other fluorinated compounds may not be effective.

Properties

231291-23-9

Molecular Formula

C15H7F17O

Molecular Weight

526.19 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-methylbenzene

InChI

InChI=1S/C15H7F17O/c1-6-2-4-7(5-3-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3

InChI Key

FZCVHFWDHZCFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.